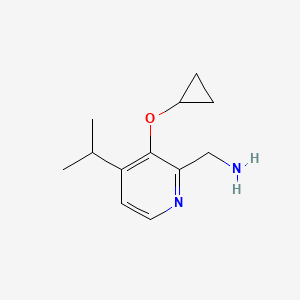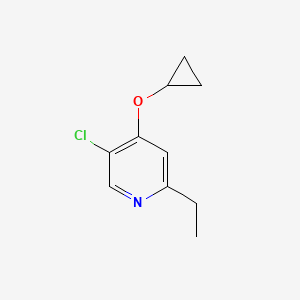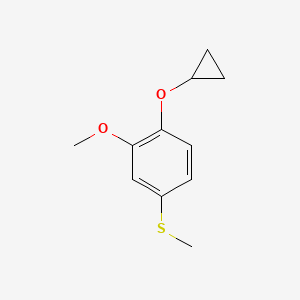
1-Cyclopropoxy-2-ethyl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the benzene ring. The cyclopropoxy group can be added through a nucleophilic substitution reaction, and the fluorine atom is introduced via halogenation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as cyclopropyl alcohol and ethylbenzene. These intermediates are then subjected to various reaction conditions, including the use of catalysts and specific temperature and pressure settings, to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-2-ethyl-4-fluorobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2-ethyl-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions. These interactions can lead to changes in the activity of target proteins and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropoxy-2-fluorobenzene
- 1-Cyclopropoxy-4-ethyl-2-fluorobenzene
- 1-Cyclopropoxy-2-methyl-4-fluorobenzene
Comparison: 1-Cyclopropoxy-2-ethyl-4-fluorobenzene is unique due to the presence of both the ethyl and cyclopropoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C11H13FO |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-7-9(12)3-6-11(8)13-10-4-5-10/h3,6-7,10H,2,4-5H2,1H3 |
InChI-Schlüssel |
ORBDQUCQLPDIJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















